Allyl Cyanoacetate: A Comprehensive Technical Guide for Researchers
Allyl Cyanoacetate: A Comprehensive Technical Guide for Researchers
Allyl Cyanoacetate (CAS No: 13361-32-5) is a versatile organic compound that serves as a key building block in the synthesis of a wide array of complex molecules.[1][2] Its unique chemical structure, featuring an activated methylene group flanked by a nitrile and an allyl ester, makes it a valuable reagent for researchers in organic synthesis, medicinal chemistry, and drug development. This guide provides an in-depth overview of its properties, synthesis, key reactions, and safety considerations.
Core Properties and Identification
Allyl cyanoacetate is a combustible, colorless to light yellow liquid.[3][4] Its fundamental identifiers and physicochemical properties are summarized below for easy reference.
Table 1: Chemical Identification of Allyl Cyanoacetate
| Identifier | Value |
| CAS Number | 13361-32-5[3][5] |
| Molecular Formula | C₆H₇NO₂[5] |
| Molecular Weight | 125.13 g/mol [3] |
| IUPAC Name | prop-2-enyl 2-cyanoacetate[5] |
| Synonyms | Cyanoacetic acid allyl ester, Allyl 2-cyanoacetate[3][5] |
| InChI Key | WXKCRCGKCOKJEF-UHFFFAOYSA-N[3] |
| SMILES String | C=CCOC(=O)CC#N[3] |
Table 2: Physical and Chemical Properties of Allyl Cyanoacetate
| Property | Value |
| Form | Liquid[3] |
| Melting Point | -40.0 °C[3] |
| Boiling Point | 89-90 °C at 5 hPa; 110 °C at 20 mmHg[3] |
| Density | 1.072 g/cm³ at 20 °C; 1.065 g/mL at 25 °C[3] |
| Vapor Pressure | 0.05 hPa[3] |
| Flash Point | 91 °C[3] |
| Refractive Index | n20/D 1.443[3] |
Safety and Handling
Allyl cyanoacetate is classified as toxic if swallowed and requires careful handling in a laboratory setting.[3][5] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn at all times.[6] Work should be conducted in a well-ventilated fume hood.
Table 3: GHS Safety Information for Allyl Cyanoacetate
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 3) |
| Danger | H301: Toxic if swallowed[3][5] |
| Acute Toxicity, Dermal (Category 4) |
| Warning | H312: Harmful in contact with skin[5] |
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area between 2-30°C.[3]
Reactivity and Synthetic Applications
The synthetic utility of allyl cyanoacetate is primarily derived from the reactivity of the methylene group (CH₂) positioned between the electron-withdrawing nitrile (-CN) and ester (-COOR) groups. This makes the methylene protons acidic and easily removed by a base, forming a potent nucleophile for various carbon-carbon bond-forming reactions.
Knoevenagel Condensation
One of the most significant reactions involving allyl cyanoacetate is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of the active methylene group with an aldehyde or ketone to form an α,β-unsaturated product.[7][8] These products are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.[1]
Synthesis of Heterocycles
Allyl cyanoacetate is a valuable precursor for the synthesis of a wide variety of heterocyclic compounds.[2] Through multicomponent reactions, it can be used to construct rings containing nitrogen, oxygen, and sulfur, which form the core scaffolds of many biologically active compounds and approved drugs.[1][4] For example, derivatives of cyanoacetic acid are used in the synthesis of purines like caffeine and theophylline, as well as pyrimidines and pyridones.[1][9]
Experimental Protocols
While specific protocols should be optimized for each substrate, the following provides a general methodology for a key reaction involving cyanoacetate esters.
General Protocol for Knoevenagel Condensation
This protocol is a generalized procedure based on established methods for the Knoevenagel condensation with active methylene compounds like ethyl or allyl cyanoacetate.[6][7][8]
Materials:
-
Aldehyde or Ketone (1.0 mmol)
-
Allyl Cyanoacetate (1.0 mmol)
-
Base catalyst (e.g., piperidine, DBU, or an ionic liquid like DIPEAc, 10-20 mol%)[7][8]
-
Solvent (e.g., ethanol, water, or solvent-free)[6]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
Procedure:
-
To a round-bottom flask, add the aldehyde or ketone (1.0 mmol), allyl cyanoacetate (1.0 mmol), and the chosen solvent.
-
Begin stirring the mixture at room temperature.
-
Add the base catalyst (e.g., DBU, ~1 mmol if using a DBU/water complex, or catalytic amounts of other bases) to the reaction mixture.[7]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may be complete in as little as 30 minutes to a few hours, depending on the substrates and catalyst used.[6] Gentle heating under reflux may be required for less reactive substrates.
-
Upon completion, the work-up procedure will vary based on the solvent and catalyst. If water is the solvent, the product often precipitates and can be collected by filtration.[6]
-
If an organic solvent is used, the solvent may be removed under reduced pressure. The residue can then be purified, typically by recrystallization or column chromatography, to yield the pure α,β-unsaturated product.
Conclusion
Allyl cyanoacetate is a potent and versatile chemical intermediate with significant applications in organic synthesis, particularly for C-C bond formation and the construction of heterocyclic systems. Its predictable reactivity, centered on the active methylene group, makes it an indispensable tool for medicinal chemists and researchers in drug discovery. A thorough understanding of its properties and adherence to strict safety protocols are essential for its effective and safe utilization in the laboratory.
References
- 1. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. merckmillipore.com [merckmillipore.com]
- 4. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 5. Allyl cyanoacetate | C6H7NO2 | CID 25919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 9. sciforum.net [sciforum.net]
